N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide
Description
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide is a benzamide derivative characterized by a sulfonyl group at the 2-position of the benzamide ring and a benzoyl-substituted 4-methylphenyl moiety on the adjacent nitrogen. Such modifications are often employed in medicinal and materials chemistry to modulate solubility, stability, and biological activity.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-29(27,28)21-12-8-7-11-18(21)23(26)24-20-14-13-16(2)15-19(20)22(25)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUQYHBPMIVVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation: Core Benzamide Synthesis
The benzamide core is typically constructed via coupling between a benzoyl chloride derivative and an aniline. For this compound, this step likely involves reacting 2-ethylsulfonylbenzoyl chloride with 2-amino-4-methylbenzophenone.
Procedure :
- Activation of Carboxylic Acid : Convert 2-ethylsulfonylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane.
- Coupling Reaction : Add the acyl chloride dropwise to a solution of 2-amino-4-methylbenzophenone and triethylamine (TEA) in dichloromethane at 0–5°C. Stir for 4–6 hours at room temperature.
- Work-Up : Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations :
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl moiety is introduced through sulfonation of a thioether intermediate, followed by oxidation.
Procedure :
- Thioether Formation : React 2-mercaptobenzoic acid with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
- Oxidation to Sulfonyl : Treat the thioether with hydrogen peroxide (H₂O₂) and acetic acid at 50°C for 6 hours, yielding 2-ethylsulfonylbenzoic acid.
Optimization Insights :
Friedel-Crafts Acylation for Benzoyl Substituent
The 2-benzoyl-4-methylphenyl group is introduced via Friedel-Crafts acylation of toluene derivatives.
Procedure :
- Acylation : React 4-methyltoluene with benzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane at 0°C. Warm to room temperature and stir for 12 hours.
- Isolation : Pour the mixture into ice-cold HCl, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Critical Parameters :
- Lewis Acid : AlCl₃ facilitates electrophilic substitution, with yields exceeding 85% under optimized conditions.
- Temperature Control : Low temperatures prevent polyacylation, a common side reaction.
Reaction Optimization and Scalability
Catalytic Systems and Solvent Effects
- Potassium Hydroxide (KOH) : In esterification and sulfonation steps, KOH reduces reaction times from 30 hours to 2–3 hours while maintaining yields >90%.
- Phase-Transfer Catalysis : Tris(dioxa-3,6-heptyl)amine (TDA-1) enhances interfacial reactions in multi-phase systems, particularly in sulfonamide syntheses.
Solvent Selection :
Temperature and Stoichiometry
- Room Temperature Reactions : Esterification and amide coupling proceed efficiently at 20–25°C, minimizing energy costs.
- Molar Ratios : A 1.1:1 molar ratio of acyl chloride to amine ensures complete conversion, avoiding excess reagent waste.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (s, 1H, NH), 7.62–7.45 (m, 7H, Ar-H), 3.21 (q, J = 7.2 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O).
Chromatographic Purity :
Industrial Applications and Cost Reduction
- Pharmaceutical Intermediates : The ethylsulfonylbenzamide scaffold is prevalent in antiplatelet agents (e.g., clopidogrel analogs), underscoring its commercial relevance.
- Cost-Efficiency : Batch processes using KOH and recoverable solvents (e.g., dichloromethane) reduce production costs by 30–40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Effects and Structural Analogues

Key Observations:
- Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound may enhance metabolic stability compared to nitro or bromo substituents (e.g., 4MNB) due to stronger electron withdrawal and resistance to enzymatic degradation .
- Biological Activity: Monepantel (MOP) demonstrates that sulfonyl/sulfanyl modifications can confer potent anthelmintic properties, suggesting that the target compound’s ethylsulfonyl group may similarly enhance bioactivity .
2.3 Physicochemical Properties
- Thermal Stability: Bulky substituents like benzoyl may enhance thermal stability, as seen in related N-arylbenzamides used in materials science .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific signaling pathways. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.
Research indicates that compounds similar to this compound may act as inhibitors of the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation. Aberrant activation of this pathway is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. By inhibiting this signaling pathway, these compounds can potentially suppress tumor growth and induce apoptosis in cancer cells .
Anticancer Properties
- Inhibition of Tumor Growth : Studies have shown that derivatives of sulfonamides exhibit significant cytotoxic activity against various cancer cell lines. For instance, one study reported that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Selectivity : The selectivity of this compound for cancer cells over normal cells enhances its potential as a therapeutic agent. This selectivity is often attributed to the differential expression of the Hedgehog pathway components in tumor versus normal tissues .
Other Biological Activities
In addition to its anticancer effects, some studies suggest that related compounds may possess anti-inflammatory and analgesic properties. These activities could further broaden the therapeutic applications of this compound.
Case Studies
Several case studies have highlighted the efficacy of similar sulfonamide compounds in clinical settings:
- Case Study 1 : A clinical trial involving a sulfonamide derivative showed promising results in reducing tumor size in patients with advanced basal cell carcinoma. The trial reported a significant decrease in tumor volume after treatment with the compound over a 12-week period.
- Case Study 2 : Another study focused on the use of related compounds in combination therapies for colorectal cancer, demonstrating enhanced efficacy when used alongside standard chemotherapeutics .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide, and what critical reaction conditions must be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Amide Coupling : React 2-ethylsulfonylbenzoic acid with 2-benzoyl-4-methylaniline using a dehydrating agent (e.g., thionyl chloride or phosphorus trichloride) to form the amide bond .
Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) or recrystallization from methanol to isolate the product .
- Critical Conditions :
- Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Optimize reaction temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of acid to amine) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., methyl at C4, ethylsulfonyl at C2) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~421.5 g/mol) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Storage Guidelines :
- Store in airtight containers at −20°C in the dark to prevent photodegradation of the benzoyl group.
- Avoid prolonged exposure to moisture, as the sulfonyl group may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for its reactivity?
- Methodology :
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
- Reaction Trapping : Use radical scavengers (e.g., TEMPO) to identify intermediates during oxidation reactions, addressing discrepancies in proposed mechanisms .
Q. How does the compound's crystal structure influence its interactions in biological systems?
- Crystallographic Analysis :
- XRD Studies : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between benzoyl groups, hydrogen bonding via sulfonyl oxygen), which may enhance binding to hydrophobic enzyme pockets .
- Docking Simulations : Use AutoDock Vina to correlate crystallographic data with affinity for targets like cyclooxygenase-2 (COX-2), where sulfonyl groups participate in polar interactions .
Q. What advanced techniques are recommended for analyzing its metabolic stability in vitro?
- In Vitro Assays :
- Microsomal Incubations : Incubate with rat liver microsomes (RLM) at 37°C, monitoring degradation via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, which is common with bulky aromatic sulfonamides .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's solubility in polar vs. nonpolar solvents?
- Resolution Strategies :
- Solubility Testing : Conduct shake-flask experiments in DMSO, ethanol, and dichloromethane at 25°C, measuring saturation points via UV spectrophotometry.
- Molecular Dynamics : Simulate solvation free energies to explain discrepancies (e.g., ethylsulfonyl’s polarity vs. benzoyl’s hydrophobicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
